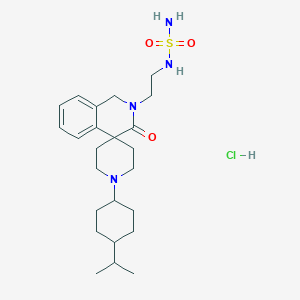

AT-121 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H39ClN4O3S |

|---|---|

Molecular Weight |

499.1 g/mol |

IUPAC Name |

3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine];hydrochloride |

InChI |

InChI=1S/C24H38N4O3S.ClH/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31;/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31);1H |

InChI Key |

IWVSTMZJPKIJPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Structure of AT-121 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional analgesic agent that has garnered significant interest within the scientific community for its potential to provide potent pain relief without the detrimental side effects associated with traditional opioids, such as addiction, respiratory depression, and tolerance. This technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of AT-121 hydrochloride, tailored for professionals in drug development and research.

Chemical Structure and Properties

This compound is the salt form of the parent compound AT-121. Its chemical structure is characterized by a spiro[isoquinoline-4,4'-piperidine] core.

Chemical Name: 3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine] hydrochloride[1]

Molecular Formula: C₂₄H₃₉ClN₄O₃S[2][3][4]

Molecular Weight: 499.11 g/mol [2]

| Property | Value | Reference |

| CAS Number | 2099681-71-5 | |

| Purity | ≥98% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and methanol |

Synthesis of this compound

The synthesis of AT-121 is a multi-step process that involves the construction of the spiro[isoquinoline-4,4'-piperidine] scaffold followed by functionalization. The detailed experimental protocol is based on the supplementary materials of the seminal publication by Ding et al. in Science Translational Medicine (2018).

Experimental Protocol

Step 1: Synthesis of the Spiro[isoquinoline-4,4'-piperidine] Intermediate

A detailed, step-by-step protocol for the synthesis of the core spirocyclic intermediate is outlined in the supplementary information of the primary literature. This typically involves a multi-component reaction to construct the isoquinoline and piperidine ring systems around a central quaternary carbon.

Step 2: N-Alkylation and Functional Group Introduction

The secondary amine of the piperidine ring is alkylated with a suitable electrophile containing a protected amino group. This is followed by deprotection and subsequent reaction with sulfamoyl chloride to introduce the terminal sulfamide moiety.

Step 3: Hydrochloride Salt Formation

The final free base of AT-121 is treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or methanol) to precipitate AT-121 as its hydrochloride salt. The resulting solid is then collected by filtration, washed, and dried under vacuum.

Mechanism of Action and Signaling Pathways

AT-121 exhibits its unique pharmacological profile through its dual agonism at the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor. This balanced activity is believed to be key to its potent analgesic effects without the typical opioid-related side effects.

Upon binding, AT-121 activates both MOR and NOP receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascade involves the modulation of ion channels and intracellular kinase pathways.

Signaling Pathway Diagram

References

AT-121 Hydrochloride: A Technical Guide to its Receptor Binding Profile and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-121 hydrochloride is a novel bifunctional analgesic agent that exhibits a unique receptor binding profile, acting as a potent agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). This dual mechanism of action is thought to contribute to its potent antinociceptive effects without the typical adverse effects associated with traditional opioid analgesics, such as respiratory depression and abuse potential. This technical guide provides a comprehensive overview of the receptor binding characteristics, in vitro functional activity, and proposed signaling pathways of AT-121, offering a valuable resource for researchers and drug development professionals in the field of pain management.

Receptor Binding Profile of this compound

AT-121 displays a distinct binding affinity for opioid and nociceptin receptors. The quantitative data summarized below highlights its high affinity for both the mu-opioid and nociceptin receptors, with significantly lower affinity for the delta and kappa opioid receptors.

| Receptor Subtype | Ligand | Kᵢ (nM) | Reference Compound |

| Nociceptin (NOP) | AT-121 | 3.67[1][2] | - |

| Mu-Opioid (MOP) | AT-121 | 16.49[1][2] | - |

| Delta-Opioid (DOP) | AT-121 | >100[3] | - |

| Kappa-Opioid (KOP) | AT-121 | >100 | - |

Table 1: AT-121 Receptor Binding Affinities (Kᵢ)

In Vitro Functional Activity

AT-121 demonstrates partial agonist activity at both the mu-opioid and nociceptin receptors, indicating its ability to activate these receptors but not to their maximum capacity. This partial agonism is a key feature of its pharmacological profile.

| Receptor | Assay Type | Parameter | Value (nM) | Relative to |

| Nociceptin (NOP) | Functional Assay | EC₅₀ | 35 | N/OFQ |

| Mu-Opioid (MOP) | Functional Assay | EC₅₀ | 20 | DAMGO |

Table 2: AT-121 In Vitro Functional Potency (EC₅₀)

Experimental Protocols

The following are representative experimental protocols for determining the receptor binding and functional activity of compounds like AT-121. These are based on standard methodologies in the field.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of AT-121 for the mu-opioid, delta-opioid, kappa-opioid, and nociceptin receptors.

Materials:

-

Membrane preparations from cells expressing the receptor of interest (e.g., CHO or HEK293 cells)

-

Radioligands: [³H]-DAMGO (for MOP), [³H]-DPDPE (for DOP), [³H]-U69,593 (for KOP), and [³H]-nociceptin (for NOP)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding inhibitor (e.g., naloxone for opioid receptors, unlabeled nociceptin for NOP)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of AT-121.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of AT-121 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of AT-121 at G-protein coupled receptors (GPCRs) like the mu-opioid and nociceptin receptors.

Materials:

-

Membrane preparations from cells expressing the receptor of interest

-

[³⁵S]GTPγS

-

This compound

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding inhibitor (unlabeled GTPγS)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane and Ligand Preparation: Prepare dilutions of AT-121 and the membrane suspension in assay buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of AT-121. Incubate for a short period (e.g., 15 minutes) at 30°C.

-

Reaction Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate for a defined time (e.g., 60 minutes) at 30°C to allow for [³⁵S]GTPγS binding.

-

Filtration and Counting: Terminate the reaction by rapid filtration and measure the radioactivity as described in the radioligand binding assay protocol.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of AT-121 to generate a dose-response curve. Determine the EC₅₀ and Eₘₐₓ values from this curve.

Signaling Pathways

AT-121 activates both the mu-opioid and nociceptin receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. This initiates a signaling cascade that leads to the modulation of neuronal activity and pain perception. A key finding is that AT-121 does not appear to promote detectable phosphorylation of the mu-opioid receptor, which may be linked to its reduced side-effect profile.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AT-121 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional ligand that acts as an agonist at both the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid (MOP) receptor.[1][2][3] This dual mechanism of action has garnered significant interest as it offers the potential for potent analgesia comparable to traditional opioids but without their associated adverse effects, such as respiratory depression, abuse potential, and physical dependence.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of AT-121 hydrochloride, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways to support further research and development.

Pharmacokinetics

AT-121 has demonstrated suitable pharmacokinetic properties in preclinical studies, indicating its potential for in vivo applications. The following tables summarize the key pharmacokinetic parameters of AT-121 in rats.

Table 1: Pharmacokinetic Parameters of AT-121 in Rats

| Parameter | Value | Units |

| Cmax | 11.0 ± 3.0 | mg/L |

| Tmax | 15 | min |

| AUC (0-t) | Data not available | |

| Half-life (t½) | 0.75 | h |

| Brain Uptake Ratio | 0.9 |

Data derived from a study administering a single 10 mg/kg intraperitoneal dose of a similar enaminone ester, E121, in Sprague Dawley rats.

Pharmacodynamics

The pharmacodynamic profile of AT-121 is characterized by its potent antinociceptive effects and a remarkable lack of opioid-related side effects.

Receptor Binding and Functional Activity

AT-121 exhibits high affinity and partial agonist activity at both NOP and MOP receptors, with significantly lower affinity for the delta (DOP) and kappa (KOP) opioid receptors.

Table 2: In Vitro Receptor Binding Affinities (Ki) and Functional Activity (EC50) of AT-121

| Receptor | Ki (nM) | EC50 (nM, [³⁵S]GTPγS) |

| NOP | 3.67 | 35 |

| MOP | 16.49 | 20 |

| DOP | >100 | Data not available |

| KOP | >100 | Data not available |

Data from Ding et al., 2018.

In Vivo Analgesic Efficacy

In non-human primate models, AT-121 has been shown to be approximately 100-fold more potent than morphine in producing antinociceptive effects.

Safety Profile

A key feature of AT-121 is its favorable safety profile. Studies in non-human primates have shown that at doses 10 times the analgesic dose, AT-121 does not cause significant respiratory depression or affect cardiovascular activities. Furthermore, it does not produce reinforcing effects, suggesting a low abuse potential, and repeated administration does not lead to physical dependence or opioid-induced hyperalgesia.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of AT-121's pharmacokinetics and pharmacodynamics.

Pharmacokinetic Analysis in Rats

-

Animal Model: Male Sprague Dawley rats.

-

Dosing: A single intraperitoneal injection of a 10 mg/kg dose of the compound.

-

Sample Collection: Blood and brain samples are collected at various time points post-administration.

-

Analytical Method: High-performance liquid chromatography (HPLC) is used to quantify the concentration of the compound in plasma and brain homogenates.

-

Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, and half-life are calculated from the concentration-time data. The brain uptake ratio is determined by comparing the concentration in the brain to that in the plasma.

Warm Water Tail-Withdrawal Assay for Antinociception in Non-human Primates

-

Animal Model: Rhesus monkeys.

-

Procedure: Monkeys are placed in a restraint chair, and the distal part of their tail is immersed in a water bath maintained at a constant temperature (e.g., 50°C).

-

Measurement: The latency to tail withdrawal from the warm water is recorded as a measure of the antinociceptive effect. A cut-off time is established to prevent tissue damage.

-

Dosing and Data Analysis: The assay is performed before and at multiple time points after subcutaneous administration of AT-121 or a comparator drug (e.g., morphine). Dose-response curves are generated to determine the potency (ED50) of the compounds.

Drug Self-Administration for Abuse Potential in Rhesus Monkeys

-

Animal Model: Rhesus monkeys with indwelling intravenous catheters.

-

Apparatus: Monkeys are placed in an operant conditioning chamber equipped with two levers.

-

Procedure: Under a progressive-ratio schedule of reinforcement, the number of lever presses required to receive a single intravenous infusion of the drug increases with each subsequent infusion. This method is used to assess the reinforcing strength of a drug.

-

Data Analysis: The "breakpoint," or the highest number of responses an animal will make to receive a single infusion, is determined. A higher breakpoint indicates a greater reinforcing effect and higher abuse potential. AT-121 is compared to drugs with known abuse potential, such as oxycodone.

Signaling Pathways and Experimental Workflows

AT-121 Signaling Pathway

AT-121's dual agonism at NOP and MOP receptors, both of which are Gi/o-coupled G-protein coupled receptors (GPCRs), leads to a cascade of intracellular events that ultimately produce its analgesic effects while mitigating the undesirable side effects of traditional opioids.

Caption: AT-121 dual receptor signaling pathway.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of novel analgesics like AT-121 follows a structured workflow to characterize their pharmacokinetic and pharmacodynamic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of AT-121: A Bifunctional Opioid Agonist for Pain Relief Without Addiction Liability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AT-121 hydrochloride is a novel, first-in-class small molecule that has demonstrated significant promise as a potent analgesic with a remarkably improved safety profile compared to traditional opioids. Developed through a rational, structure-guided drug design approach, AT-121 is a bifunctional agonist that simultaneously targets the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor. This dual mechanism of action is believed to be the key to its potent antinociceptive effects, which are comparable to or exceed those of morphine, but without the life-threatening side effects of respiratory depression, the potential for abuse, and the development of physical dependence. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of AT-121, including detailed experimental protocols and quantitative data to support its potential as a groundbreaking therapeutic for pain management.

Introduction

The opioid crisis, fueled by the widespread use and misuse of prescription painkillers, has created an urgent need for safer and non-addictive analgesics.[1] Traditional opioids, such as morphine and oxycodone, exert their powerful pain-relieving effects primarily through the activation of the mu-opioid receptor (MOR). However, this activation is also responsible for their severe and often fatal side effects, including respiratory depression, euphoria that leads to addiction, and physical dependence.[1]

AT-121 was developed by scientists at Wake Forest School of Medicine and Astraea Therapeutics to address this critical unmet medical need.[1][2] It represents a novel therapeutic strategy by combining MOR agonism for analgesia with NOP receptor agonism to counteract the undesirable effects of MOR activation.[1] The NOP receptor, when activated, has been shown to modulate the rewarding effects of MOR agonists and does not produce respiratory depression. AT-121 is a partial agonist at both receptors, a characteristic that is thought to contribute to its favorable safety profile.

Chemical Synthesis and Structure

This compound is a synthetic small molecule with the chemical name N-(2-(1'-(cis-4-isopropylcyclohexyl)-3-oxospiro[isoquinoline-4,4'-piperidin]-2(1H,3H)-yl)ethyl)sulfamide hydrochloride. The development of AT-121 involved extensive structure-activity relationship (SAR) studies to optimize its binding affinity and functional activity at both MOR and NOP receptors.

Synthesis of this compound

The synthesis of AT-121 involves a multi-step process starting from commercially available materials. A key intermediate is the spiro[isoquinoline-4,4'-piperidin]-3-one core, which is synthesized and subsequently elaborated.

Detailed Synthesis Protocol:

-

Step 1: Synthesis of the Spirocyclic Core. The synthesis of the 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one core can be achieved through various reported methods. One common approach involves a Pictet-Spengler reaction.

-

Step 2: N-Alkylation of the Piperidine Ring. The piperidine nitrogen of the spirocyclic core is alkylated with a suitable cyclohexyl derivative, in this case, a cis-4-isopropylcyclohexyl group. This is typically achieved via reductive amination.

-

Step 3: Introduction of the Sulfamide Side Chain. The final step involves the attachment of the sulfamide-containing side chain to the isoquinoline nitrogen. This is accomplished by reacting the secondary amine of the isoquinoline with a protected aminoethylsulfamoyl chloride, followed by deprotection.

-

Step 4: Salt Formation. The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid to improve its solubility and stability.

(Note: While the general synthetic strategy is outlined here based on related literature, the specific, detailed, step-by-step protocol from the primary research publication's supplementary materials was not publicly accessible at the time of this writing.)

Mechanism of Action

AT-121's unique pharmacological profile stems from its bifunctional agonism at both the mu-opioid and nociceptin receptors. Both MOR and NOP are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.

Signaling Pathways

Upon binding of AT-121, both MOR and NOP receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.

AT-121 Dual Receptor Signaling Pathway

-

G-protein Activation: Both MOR and NOP receptor activation by AT-121 leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of analgesia.

-

Synergistic Effects: The simultaneous activation of MOR and NOP pathways is believed to produce a synergistic analgesic effect while mitigating the adverse effects associated with MOR activation alone. The NOP receptor activation is thought to counteract the dopamine-releasing effects of MOR activation in the brain's reward pathways, thereby reducing its abuse potential.

Quantitative Data

The following tables summarize the key in vitro pharmacological data for AT-121.

Table 1: Receptor Binding Affinities (Ki)

| Receptor | Ki (nM) |

| NOP | 3.67 |

| MOR | 16.49 |

| KOR | >1000 |

| DOR | >1000 |

Table 2: Functional Activity (GTPγS Binding Assay)

| Receptor | EC50 (nM) | Emax (%) vs. Standard Agonist |

| NOP | 34.7 | Partial Agonist |

| MOR | 19.6 | Partial Agonist |

Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity (Ki) of AT-121 for opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOR, NOP, KOR, or DOR.

-

Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]-diprenorphine for MOR, [³H]-nociceptin for NOP) and varying concentrations of AT-121 in a binding buffer.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation from the IC50 values obtained from the competition binding curves.

Receptor Binding Assay Workflow

Objective: To determine the functional efficacy (EC50 and Emax) of AT-121 at opioid receptors.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assays.

-

Assay Conditions: Membranes are incubated with varying concentrations of AT-121 in the presence of GDP and [³⁵S]GTPγS in an assay buffer.

-

Incubation: The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

-

Separation: The reaction is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.

In Vivo Studies in Non-Human Primates (Rhesus Monkeys)

The preclinical efficacy and safety of AT-121 were extensively evaluated in rhesus monkeys.

Objective: To assess the analgesic effects of AT-121.

Methodology:

-

Acclimation: Monkeys are acclimated to the experimental setup.

-

Baseline Measurement: The baseline tail-withdrawal latency is determined by immersing the tail in warm water (e.g., 50°C).

-

Drug Administration: AT-121 is administered subcutaneously.

-

Post-treatment Measurement: Tail-withdrawal latencies are measured at various time points after drug administration.

-

Data Analysis: An increase in tail-withdrawal latency indicates an antinociceptive effect.

Objective: To evaluate the effects of AT-121 on respiratory and cardiovascular function.

Methodology:

-

Instrumentation: Monkeys are instrumented for continuous monitoring of respiratory rate, tidal volume, heart rate, and blood pressure.

-

Drug Administration: AT-121 is administered at and above analgesic doses.

-

Data Collection: Physiological parameters are recorded continuously before and after drug administration.

-

Data Analysis: Changes in respiratory and cardiovascular parameters are analyzed to assess for depression.

Objective: To assess the abuse potential of AT-121.

Methodology:

-

Training: Monkeys are trained to self-administer a known drug of abuse (e.g., cocaine or remifentanil) by pressing a lever.

-

Substitution: The training drug is replaced with saline and then with different doses of AT-121.

-

Data Collection: The number of lever presses for drug infusion is recorded.

-

Data Analysis: A high rate of self-administration indicates abuse potential. AT-121 was not self-administered by the monkeys, suggesting a low abuse liability.

Discussion and Future Directions

The discovery and preclinical development of AT-121 represent a significant advancement in the quest for safer and more effective pain therapeutics. Its unique bifunctional mechanism of action, targeting both MOR and NOP receptors, provides a compelling strategy to separate potent analgesia from the dangerous and addictive properties of conventional opioids.

The robust preclinical data in non-human primates, a highly translational model, strongly support the continued development of AT-121. Future research will focus on:

-

Clinical Trials: The progression of AT-121 into human clinical trials to evaluate its safety, tolerability, and efficacy in patients with acute and chronic pain.

-

Further Mechanistic Studies: A deeper investigation into the downstream signaling pathways and the precise molecular interactions that mediate the beneficial effects of MOR and NOP co-activation.

-

Development of Analogs: The exploration of other bifunctional MOR/NOP agonists with potentially improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a promising new chemical entity with the potential to revolutionize pain management. By potently relieving pain without inducing the hallmark side effects of traditional opioids, AT-121 could provide a much-needed solution to the ongoing opioid crisis. The comprehensive preclinical data presented in this guide underscore its potential as a safe and effective, non-addictive analgesic. Further clinical investigation is warranted to fully realize the therapeutic promise of this innovative dual-target agonist.

References

AT-121 Hydrochloride: A Bifunctional NOP/MOP Agonist for Safer Pain Management

An In-depth Technical Guide

Executive Summary

The escalating opioid crisis has intensified the search for potent analgesics devoid of the severe side effects associated with traditional mu-opioid peptide (MOP) receptor agonists, such as addiction, respiratory depression, and tolerance.[1][2] A promising strategy involves the simultaneous modulation of the nociceptin/orphanin FQ peptide (NOP) receptor and the MOP receptor.[1][3] This whitepaper details the pharmacological profile, mechanism of action, and preclinical efficacy of AT-121, a novel bifunctional NOP/MOP receptor agonist.[4] Developed through receptor structure-guided design, AT-121 exhibits a unique profile as a partial agonist at both NOP and MOP receptors. In extensive studies involving non-human primates, AT-121 has demonstrated potent, morphine-like analgesia at doses 100 times lower than morphine, without inducing respiratory depression, abuse potential, hyperalgesia, or physical dependence. These findings position AT-121 as a potential breakthrough therapeutic, capable of providing effective pain relief while mitigating the characteristic risks of conventional opioids.

Introduction: The Need for a New Paradigm in Analgesia

For decades, MOP receptor agonists like morphine and oxycodone have been the cornerstone of severe pain management. Their efficacy, however, is marred by a high risk of adverse effects. Activation of the MOP receptor not only blocks pain signals but also triggers the brain's reward system, leading to euphoria and a high potential for abuse and addiction. Furthermore, MOP agonism can cause life-threatening respiratory depression, the primary cause of overdose fatalities.

The NOP receptor system represents a key modulator of the MOP receptor system. While NOP receptor activation can produce analgesia, it does not induce rewarding effects and can counteract the adverse effects of MOP agonists. This has led to the hypothesis that a bifunctional compound with balanced activity at both NOP and MOP receptors could achieve a desirable therapeutic profile: potent analgesia from MOP activation, with NOP activation concurrently suppressing the undesirable side effects. AT-121 was designed to embody this principle, combining partial agonist activity for both receptors into a single molecule.

Pharmacological Profile of AT-121

AT-121 is a non-morphinan small molecule characterized by its high affinity and partial agonist activity at both NOP and MOP receptors, with significantly lower affinity for the delta (DOP) and kappa (KOP) opioid receptors. This dual-target engagement is central to its unique pharmacological effects.

In Vitro Binding and Functional Activity

The in vitro profile of AT-121 has been characterized using radioligand binding assays and [³⁵S]GTPγS functional assays in cell membranes expressing the recombinant human opioid receptors. These assays quantify the compound's binding affinity (Ki) and its ability to activate G-protein signaling (EC₅₀ and Eₘₐₓ).

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Max Stimulation vs. Full Agonist (Eₘₐₓ, %) |

| NOP | 3.67 | 35 | Partial Agonist |

| MOP | 16.49 | 20 | Partial Agonist |

| KOP | >100 | Not Tested | Not Tested |

| DOP | >100 | Not Tested | Not Tested |

Table 1: In Vitro Pharmacological Profile of AT-121. Data compiled from radioligand binding and [³⁵S]GTPγS functional assays.

Mechanism of Action: Dual Receptor Engagement

AT-121's therapeutic action stems from its simultaneous and balanced partial agonism at NOP and MOP receptors. These are both G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gαi/o proteins to inhibit adenylyl cyclase, decrease intracellular cAMP levels, and modulate ion channel activity.

Receptor Signaling Pathways

Activation of the MOP receptor by an agonist like morphine typically initiates two major signaling cascades: a G-protein-dependent pathway that mediates analgesia, and a β-arrestin-dependent pathway linked to side effects like respiratory depression and tolerance. The NOP receptor also signals through G-proteins to inhibit neuronal excitability and modulate neurotransmitter release. Crucially, NOP activation has been shown to be non-rewarding and can attenuate the reinforcing effects of MOP agonists.

References

- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of AT-121 Hydrochloride: A Novel Analgesic with a Dual Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-121 is a novel, bifunctional small molecule that acts as a partial agonist at both the mu-opioid receptor (MOR) and the nocicein/orphanin FQ peptide (NOP) receptor.[1] Preclinical studies in nonhuman primates have demonstrated that AT-121 possesses potent analgesic properties comparable to or exceeding that of traditional opioids like morphine, but notably without their hallmark adverse effects, including respiratory depression, abuse liability, opioid-induced hyperalgesia, and physical dependence.[1][2] This unique pharmacological profile suggests that AT-121 could represent a groundbreaking therapeutic agent for the management of severe pain, potentially offering a safer alternative to conventional opioid analgesics. This whitepaper provides a comprehensive overview of the preclinical data available for AT-121 hydrochloride, with a focus on its pharmacological characteristics, analgesic efficacy, and safety profile.

Mechanism of Action

AT-121's distinct therapeutic profile stems from its simultaneous and partial agonism at both the MOR and NOP receptors.[1] While MOR activation is the primary mechanism for the analgesic effects of traditional opioids, it is also responsible for their undesirable side effects.[2] Conversely, activation of the NOP receptor has been shown to modulate the effects of MOR agonists, including the attenuation of their rewarding properties and the reduction of respiratory depression. By co-activating both receptors, AT-121 achieves a synergistic effect, where the NOP receptor activity functionally antagonizes the adverse effects of MOR activation while preserving or even enhancing analgesia.

Below is a diagram illustrating the proposed signaling pathway of AT-121.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding Affinities

| Receptor | Ki (nM) |

| NOP Receptor | 3.67 |

| Mu-Opioid Receptor (MOR) | 16.49 |

| Data from MedChemExpress. |

Table 2: In Vitro Functional Activity

| Assay | Receptor | EC50 (nM) |

| [35S]GTPγS Binding | NOP Receptor | 34.7 |

| [35S]GTPγS Binding | Mu-Opioid Receptor (MOR) | 19.6 |

| Data from Cayman Chemical. |

Table 3: In Vivo Analgesic Efficacy in Rhesus Monkeys

| Assay | AT-121 Dose (mg/kg, s.c.) | Effect |

| Warm Water Tail-Withdrawal (50°C) | 0.003 - 0.03 | Potent, dose-dependent antinociception |

| Capsaicin-Induced Thermal Allodynia | 0.003 - 0.03 | Dose-dependent decrease |

| Data from Ding H, et al. Sci Transl Med. 2018 and MedChemExpress. |

Table 4: Safety and Side Effect Profile in Rhesus Monkeys

| Adverse Effect | AT-121 (up to 0.03 mg/kg) | Morphine (comparator) |

| Respiratory Depression | Not observed | Observed |

| Abuse Potential (Self-Administration) | Lacks reinforcing effects | Reinforcing |

| Opioid-Induced Hyperalgesia | Not induced | Induced |

| Physical Dependence | Not observed | Observed |

| Data from Ding H, et al. Sci Transl Med. 2018. |

Detailed Experimental Protocols

Warm Water Tail-Withdrawal Assay

This assay is used to assess the antinociceptive effects of a compound against an acute thermal stimulus.

-

Subjects: Rhesus monkeys.

-

Procedure: The distal portion of the monkey's tail is immersed in a warm water bath maintained at a constant temperature (e.g., 50°C). The latency for the monkey to withdraw its tail from the warm water is recorded. A cut-off time (e.g., 20 seconds) is typically used to prevent tissue damage.

-

Drug Administration: this compound or a vehicle control is administered subcutaneously (s.c.) at varying doses prior to testing.

-

Data Analysis: The tail-withdrawal latency is measured at baseline and at various time points after drug administration. The data is often expressed as the percentage of maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Capsaicin-Induced Allodynia

This model is used to evaluate the anti-allodynic effects of a compound in a state of heightened pain sensitivity.

-

Subjects: Rhesus monkeys.

-

Procedure: Capsaicin, an irritant, is injected intradermally into the calf of one leg to induce a state of thermal allodynia (a painful response to a normally non-painful stimulus). The sensitivity of the affected area to a thermal stimulus is then assessed.

-

Drug Administration: this compound or a vehicle control is administered prior to the capsaicin injection.

-

Data Analysis: The response to the thermal stimulus in the capsaicin-treated area is compared between drug-treated and vehicle-treated animals.

Respiratory Function Assessment

This is a critical safety assay to determine if a compound causes respiratory depression, a common and dangerous side effect of opioids.

-

Subjects: Rhesus monkeys.

-

Procedure: Respiratory parameters, including respiratory rate, tidal volume, and minute ventilation, are monitored using methods such as whole-body plethysmography. Arterial blood gas levels (e.g., pO2 and pCO2) may also be measured.

-

Drug Administration: this compound is administered at therapeutic and supratherapeutic doses.

-

Data Analysis: Respiratory parameters are compared before and after drug administration to identify any significant depression of respiratory function.

Intravenous Self-Administration

This is the gold-standard preclinical model for assessing the abuse potential and reinforcing properties of a drug.

-

Subjects: Rhesus monkeys trained to self-administer drugs.

-

Procedure: Monkeys are surgically implanted with an intravenous catheter and placed in an operant conditioning chamber. They are trained to press a lever to receive an intravenous infusion of a known drug of abuse, such as cocaine or remifentanil. Once a stable pattern of self-administration is established, the test compound (AT-121) is substituted for the training drug.

-

Data Analysis: The rate of lever pressing for AT-121 is compared to the rate for the training drug and a saline control. A low rate of self-administration for AT-121 indicates a lack of reinforcing properties and low abuse potential.

Conclusion

The preclinical data for this compound are highly promising, suggesting a significant advancement in the development of safer and more effective analgesics. Its unique dual agonism at MOR and NOP receptors appears to successfully separate potent analgesia from the dangerous and addictive properties of traditional opioids. Further investigation, including clinical trials in humans, is warranted to fully elucidate the therapeutic potential of AT-121 as a next-generation pain management therapy.

References

In Vitro Characterization of AT-121 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 hydrochloride is a novel bifunctional ligand targeting both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor.[1] This unique pharmacological profile has positioned AT-121 as a promising candidate for the development of potent analgesics with a reduced side-effect profile compared to traditional opioids. This technical guide provides an in-depth overview of the in vitro characterization of AT-121, detailing its binding affinity, functional activity, and signaling pathways. The information presented herein is intended to support further research and development efforts in the field of pain therapeutics.

Core Pharmacological Profile

AT-121 is a partial agonist at both the MOP and NOP receptors.[2] This dual agonism is critical to its unique pharmacological effects, where the activation of NOP receptors is thought to counteract the undesirable effects associated with MOP receptor activation, such as respiratory depression and abuse potential.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of this compound at the human MOP and NOP receptors.

| Parameter | MOP Receptor | NOP Receptor | Cell Line | Reference |

| Binding Affinity (Ki) | 16.49 nM | 3.67 nM | CHO-hMOP, CHO-hNOP | [1] |

| Functional Potency (EC50) | 19.6 nM | 34.7 nM | CHO-hMOP, CHO-hNOP | |

| Functional Efficacy (Emax) | Partial Agonist | Partial Agonist | CHO-hMOP, CHO-hNOP | [2] |

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of AT-121 for the MOP and NOP receptors. The protocol involves a competitive binding format where the ability of AT-121 to displace a known high-affinity radioligand from the receptor is measured.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human MOP receptor (CHO-hMOP) or the human NOP receptor (CHO-hNOP).

-

Radioligands:

-

For MOP receptor: [³H]-DAMGO (a selective MOP agonist).

-

For NOP receptor: [³H]-Nociceptin/Orphanin FQ (the endogenous NOP ligand).[3]

-

-

Non-specific Binding Determinant:

-

For MOP receptor: Naloxone (a non-selective opioid antagonist).

-

For NOP receptor: Unlabeled Nociceptin/Orphanin FQ.

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation Plates: 96-well microplates.

-

Filtration System: Cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: CHO-hMOP or CHO-hNOP cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the respective radioligand (typically at or near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of AT-121 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of AT-121 by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the MOP and NOP receptors. This provides a measure of the compound's potency (EC50) and efficacy (Emax) as an agonist.

Materials:

-

Cell Membranes: CHO-hMOP or CHO-hNOP cell membranes.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP, unlabeled GTPγS (for non-specific binding).

-

Reference Agonists:

-

For MOP receptor: DAMGO.

-

For NOP receptor: Nociceptin/Orphanin FQ.

-

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Incubation Plates: 96-well microplates.

-

Filtration System and Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the plate for a short period to allow the compound to bind to the receptors.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plates at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold buffer and measure the radioactivity.

-

Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of AT-121 to determine the EC50 and Emax values relative to the reference full agonists.

Signaling Pathways and Experimental Workflows

AT-121 Signaling at MOP and NOP Receptors

AT-121 activates both MOP and NOP receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit of the heterotrimeric G-protein. Upon activation, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism underlying the analgesic effects of opioids.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive in vitro characterization of this compound.

G-Protein Biased Agonism and Beta-Arrestin Recruitment

AT-121 is considered a G-protein biased agonist at the MOP receptor. This means it preferentially activates the G-protein signaling pathway over the β-arrestin recruitment pathway. The recruitment of β-arrestin is associated with receptor desensitization and the development of tolerance, as well as some of the adverse effects of opioids. The reduced recruitment of β-arrestin by AT-121 is a key feature contributing to its improved safety profile.

Conclusion

The in vitro characterization of this compound reveals a unique pharmacological profile as a potent partial agonist at both MOP and NOP receptors. Its G-protein biased agonism at the MOP receptor, coupled with NOP receptor activation, provides a strong rationale for its development as a safer and non-addictive analgesic. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology and drug discovery. Further investigation into the downstream signaling consequences of this dual receptor engagement will be crucial in fully elucidating the therapeutic potential of AT-121.

References

In-Depth Technical Guide on AT-121 Hydrochloride (CAS: 2099681-71-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-121 hydrochloride is a novel bifunctional opioid receptor agonist with a unique pharmacological profile that holds significant promise for the development of safer and more effective analgesics. This technical guide provides a comprehensive overview of AT-121, including its chemical properties, mechanism of action, and a summary of key preclinical findings. Detailed experimental protocols for its in vitro and in vivo characterization are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and development efforts.

Introduction

The opioid crisis has underscored the urgent need for potent analgesics that are devoid of the severe side effects associated with traditional opioids, such as respiratory depression, abuse potential, and physical dependence. AT-121 is a first-in-class molecule designed to address this challenge by simultaneously targeting the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] This dual agonism is believed to produce potent analgesia while mitigating the undesirable effects mediated by conventional MOP receptor agonists.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following properties:

| Property | Value |

| CAS Number | 2099681-71-5 |

| Molecular Formula | C₂₄H₃₉ClN₄O₃S |

| Molecular Weight | 499.11 g/mol |

| IUPAC Name | N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-, hydrochloride, sulfamide |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMSO |

Mechanism of Action

AT-121 functions as a bifunctional partial agonist at both the MOP and NOP receptors.[1][3] The activation of MOP receptors is the primary mechanism for the analgesic effects of traditional opioids.[2] However, the concurrent activation of NOP receptors by AT-121 is thought to counteract the MOP-mediated side effects, including reward signaling and respiratory depression.

Signaling Pathway

The binding of AT-121 to MOP and NOP receptors, both of which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and nociceptive signaling.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of AT-121.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | MOP Receptor | NOP Receptor | Reference |

| Ki (nM) | 16.49 | 3.67 | |

| EC₅₀ (nM) ([³⁵S]GTPγS) | 19.6 | 34.7 | |

| Agonist Efficacy | Partial Agonist | Partial Agonist |

Table 2: In Vivo Analgesic Efficacy in Non-Human Primates

| Assay | Effective Dose (s.c.) | Effect | Reference |

| Warm Water Tail-Withdrawal (50°C) | 0.003 - 0.03 mg/kg | Dose-dependent antinociception | |

| Capsaicin-Induced Thermal Allodynia | 0.003 - 0.03 mg/kg | Dose-dependent inhibition of allodynia |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AT-121.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of AT-121 for MOP and NOP receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human MOP or NOP receptors.

-

Radioligands: [³H]diprenorphine (for MOP) and [³H]nociceptin (for NOP).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone for MOP, unlabeled nociceptin for NOP).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of AT-121.

-

In a 96-well plate, combine cell membranes, radioligand, and either vehicle, unlabeled competitor (for non-specific binding), or varying concentrations of AT-121.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of AT-121 at MOP and NOP receptors.

Materials:

-

Membranes from CHO cells expressing human MOP or NOP receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Full agonists for reference (e.g., DAMGO for MOP, N/OFQ for NOP).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Prepare serial dilutions of AT-121 and the reference full agonist.

-

In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or SPA.

-

Quantify the amount of bound [³⁵S]GTPγS.

-

Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

In Vivo Warm Water Tail-Withdrawal Assay in Rhesus Monkeys

Objective: To assess the antinociceptive effects of AT-121.

Animals: Adult male rhesus monkeys (Macaca mulatta).

Procedure:

-

Acclimate the monkeys to the restraint chair and the experimental procedure.

-

Establish a baseline tail-withdrawal latency by immersing the distal portion of the tail in a 50°C water bath. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

Administer this compound subcutaneously (s.c.) at various doses (e.g., 0.003, 0.01, 0.03 mg/kg) or vehicle.

-

Measure the tail-withdrawal latency at multiple time points post-administration (e.g., 15, 30, 60, 120, 180 minutes).

-

Convert the data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

In Vivo Capsaicin-Induced Thermal Allodynia Assay in Rhesus Monkeys

Objective: To evaluate the anti-allodynic effects of AT-121.

Animals: Adult male rhesus monkeys.

Procedure:

-

Induce thermal allodynia by injecting a low dose of capsaicin into the tail.

-

Measure the baseline tail-withdrawal latency in a warm water bath at a non-noxious temperature (e.g., 46°C).

-

Administer AT-121 (s.c.) or vehicle.

-

Measure the tail-withdrawal latency at various time points post-drug administration.

-

Analyze the data to determine the inhibition of capsaicin-induced allodynia.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of AT-121.

Conclusion

This compound represents a significant advancement in the quest for safer opioid analgesics. Its unique bifunctional mechanism of action, targeting both MOP and NOP receptors, has demonstrated potent analgesic effects in non-human primate models without the hallmark side effects of traditional opioids. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of AT-121 and related compounds. Future studies in human subjects are warranted to confirm these promising preclinical findings.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of AT-121 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 hydrochloride is a novel bifunctional ligand that acts as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2][3] Preclinical studies, primarily in non-human primates, have demonstrated its potential as a potent analgesic with a significantly improved safety profile compared to traditional opioid analgesics.[2][4] Notably, AT-121 has been shown to produce profound antinociception without the hallmark side effects of mu-opioid receptor agonists, such as respiratory depression and high abuse potential. These characteristics make AT-121 a promising candidate for the development of safer pain therapeutics.

This document provides detailed application notes and protocols for the in vivo administration of this compound, based on findings from preclinical studies in rhesus monkeys.

Mechanism of Action

AT-121 exhibits a unique mechanism of action by concurrently activating NOP and MOP receptors. The activation of MOP receptors is the primary driver of the analgesic effects of traditional opioids. However, this activation is also responsible for their undesirable side effects. The simultaneous activation of NOP receptors by AT-121 is thought to counteract the adverse effects of MOP receptor activation, such as respiratory depression and the rewarding effects that lead to addiction, while potentially contributing to or synergizing with the analgesic effect.

Data Presentation

Table 1: In Vivo Efficacy and Dosage of this compound in Rhesus Monkeys

| Parameter | Value | Animal Model | Administration Route | Source |

| Effective Antinociceptive Dose Range | 0.003 - 0.03 mg/kg | Rhesus Monkeys | Subcutaneous | |

| Potency vs. Morphine | Approximately 100-fold more potent | Rhesus Monkeys | Subcutaneous | |

| Respiratory Depression | No significant effect at 10-30 times the antinociceptive dose | Rhesus Monkeys | Subcutaneous | |

| Abuse Potential (Self-Administration) | Did not produce reinforcing effects | Rhesus Monkeys | Intravenous |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound solution for subcutaneous injection in non-human primates.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution for injection

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound based on the desired final concentration and volume.

-

Aseptically weigh the this compound powder and transfer it to a sterile vial.

-

Add the calculated volume of sterile 0.9% saline solution to the vial.

-

Gently vortex the vial until the this compound is completely dissolved.

-

Visually inspect the solution for any particulate matter.

-

If necessary, sterile-filter the solution using a 0.22 µm filter into a new sterile vial.

-

Store the prepared solution appropriately, protected from light, until use. Based on general chemical stability, short-term storage at 2-8°C is recommended.

References

- 1. Respiratory effects of opioid full and partial agonists in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of acute and repeated treatment with methocinnamox, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A tail withdrawal procedure for assessing analgesic activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive and respiratory effects of nalbuphine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AT-121 Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a bifunctional agonist targeting the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] This dual mechanism of action has demonstrated potent analgesic effects in preclinical studies without the adverse effects commonly associated with traditional opioids, such as respiratory depression and addiction.[2][3] These application notes provide detailed dosing guidelines and experimental protocols for the use of AT-121 hydrochloride in mouse models of nociception.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for experimental design.

Table 1: In Vitro Receptor Binding and Functional Activity of AT-121

| Receptor | Assay | Species | Value | Units | Reference |

| NOP | Ki | Human | 3.67 | nM | |

| MOR | Ki | Human | 16.49 | nM | |

| NOP | GTPγS | Human | Partial Agonist | - | |

| MOR | GTPγS | Human | Partial Agonist | - |

Table 2: In Vivo Dosing Guidelines for AT-121 and Comparators

| Compound | Species | Route of Administration | Effective Dose Range | Application | Reference |

| AT-121 | Rhesus Monkey | Subcutaneous (s.c.) | 0.003 - 0.03 | Antinociception | |

| Morphine | Mouse | Intraperitoneal (i.p.) | 0.1 - 10 | Antinociception (Orofacial Formalin Test) | |

| KGNOP1 (MOR/NOP agonist) | Mouse | Subcutaneous (s.c.) | 0.49 - 1.22 | Inflammatory Pain | |

| Morphine | Mouse | Subcutaneous (s.c.) | 2.25 | Antinociception (Hot Plate) |

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection

This protocol describes the preparation of this compound for subcutaneous administration in mice. Due to the limited information on the solubility of this compound in aqueous solutions, a vehicle containing a small amount of DMSO may be necessary.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile physiological saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

Procedure:

-

Vehicle Preparation: Prepare a stock solution of 10% DMSO in sterile physiological saline. For example, to prepare 1 mL of vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile saline.

-

Drug Dissolution:

-

Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

-

Add a small volume of the 10% DMSO vehicle to the tube.

-

Vortex thoroughly to dissolve the compound. If necessary, brief sonication can be used to aid dissolution.

-

Once dissolved, add the remaining volume of the 10% DMSO vehicle to achieve the final desired concentration.

-

-

Final Concentration and Dosing Volume:

-

The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the mice.

-

The recommended injection volume for subcutaneous administration in mice is 5-10 µL/g of body weight. For a 20-25 g mouse, a total volume of 100-250 µL is appropriate.

-

-

Administration:

-

Administer the prepared this compound solution subcutaneously in the scruff of the neck or the flank.

-

Use a new sterile syringe and needle for each animal.

-

Control Groups:

-

Vehicle Control: Administer the same volume of the 10% DMSO in saline vehicle without the drug.

-

Positive Control: A standard opioid analgesic, such as morphine (e.g., 5-10 mg/kg, s.c.), can be used as a positive control to validate the experimental model.

Protocol 2: Assessment of Antinociceptive Effects using the Hot Plate Test

The hot plate test is a common method to evaluate the analgesic effects of compounds against thermal stimuli.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Plexiglas cylinder to confine the mouse on the hot plate

-

Timer

-

Prepared this compound solution, vehicle, and positive control

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency:

-

Set the hot plate temperature to a constant, non-damaging temperature (e.g., 55 ± 0.5°C).

-

Gently place each mouse on the hot plate and immediately start the timer.

-

Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking its hind paws or jumping.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

-

Remove mice that do not exhibit a baseline latency within a predetermined range (e.g., 10-20 seconds) from the study.

-

-

Drug Administration:

-

Administer this compound, vehicle, or positive control subcutaneously as described in Protocol 1.

-

-

Post-Treatment Latency:

-

At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in the baseline measurement.

-

-

Data Analysis:

-

The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of the bifunctional MOR/NOP agonist AT-121.

Caption: Experimental workflow for assessing the antinociceptive effects of AT-121.

References

solubility and preparation of AT-121 hydrochloride for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 hydrochloride is a novel bifunctional ligand that acts as a partial agonist at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] This dual mechanism of action confers a unique pharmacological profile, offering the potential for potent analgesia comparable to traditional opioids like morphine, but with a significantly reduced risk of common opioid-related side effects such as respiratory depression, abuse potential, and physical dependence.[1][2] Preclinical studies in non-human primates have demonstrated that AT-121 produces robust antinociceptive effects without inducing hyperalgesia or reinforcing effects, highlighting its promise as a safer alternative for pain management.[1]

These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for key in vitro and in vivo assays to characterize its activity.

Physicochemical Properties and Solubility

This compound is the salt form of the active compound and is generally preferred for research due to its potential for improved solubility and stability in aqueous solutions.

Storage and Handling:

This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), maintain at -20°C. Stock solutions, once prepared, should also be stored at -20°C for long-term use, with short-term storage at 0-4°C.

Solubility Data:

| Solvent | Known Solubility/Recommendation | Notes |

| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions. |

| Ethanol:PBS (pH 7.2) (1:20) | 50 µg/mL (for the free base) | This indicates that the compound has some aqueous solubility, which is likely enhanced in the hydrochloride salt form. |

| Water/Saline/PBS | Data not available | It is recommended to empirically determine the solubility for your specific application. Start with a small amount of powder and gradually add the aqueous solvent while vortexing. Sonication may aid dissolution. For in vivo preparations, if direct dissolution in saline is challenging, a co-solvent system may be necessary. |

Preparation of this compound Solutions

Preparation of Stock Solutions for In Vitro Assays:

For functional assays such as GTPγS binding and adenylyl cyclase inhibition, a high-concentration stock solution in DMSO is recommended.

| Parameter | Recommendation |

| Stock Solution Concentration | 10 mM in 100% DMSO |

| Preparation | To prepare a 10 mM stock solution, dissolve 4.99 mg of this compound (MW: 499.11 g/mol ) in 1 mL of DMSO. Adjust the volume as needed based on the amount of compound. |

| Storage | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |

Working Dilutions for In Vitro Assays:

Prepare serial dilutions of the DMSO stock solution in the appropriate assay buffer immediately before use. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent effects.

Preparation of Solutions for In Vivo Studies in Rodents:

The effective dose of AT-121 in non-human primates is in the range of 0.003-0.03 mg/kg, administered subcutaneously.[1] While direct dose translation to rodents is not always linear, this provides a starting point for dose-ranging studies. For subcutaneous administration, the compound should be dissolved in a sterile, physiologically compatible vehicle.

Recommended Vehicle: Sterile saline (0.9% NaCl).

Preparation Protocol:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

-

Weigh the compound accurately.

-

In a sterile vial, add the appropriate volume of sterile saline.

-

Gradually add the this compound powder to the saline while vortexing.

-

If solubility is an issue, gentle warming and/or sonication in a water bath may facilitate dissolution.

-

Ensure the final solution is clear and free of particulates before administration. If necessary, filter through a 0.22 µm sterile filter.

-

For doses that are difficult to dissolve directly in saline, a co-solvent system such as a small percentage of DMSO or a solution containing Tween 80 and/or PEG may be considered, although the simplest vehicle is preferred to minimize potential confounding effects.

Experimental Protocols

In Vitro Functional Assays

1. [³⁵S]GTPγS Binding Assay:

This assay measures the activation of G proteins upon agonist binding to MOR and NOP receptors.

Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of incorporated radiolabel is proportional to the extent of G protein activation.

Materials:

-

Cell membranes expressing human MOR or NOP receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

This compound stock solution (10 mM in DMSO).

-

Reference agonists (e.g., DAMGO for MOR, N/OFQ for NOP).

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound and reference agonists in assay buffer.

-

In a 96-well plate, add the following in order: assay buffer, GDP (final concentration 10-100 µM), and the test compound dilutions.

-

For non-specific binding control wells, add unlabeled GTPγS (final concentration 10 µM).

-

Add the membrane suspension (typically 10-20 µg of protein per well).

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells.

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.

-

Dry the filter plate, add scintillation cocktail, and measure radioactivity.

-

Analyze the data by subtracting non-specific binding and plotting the specific binding against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.

2. Adenylyl Cyclase Inhibition Assay:

This assay measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing MOR or NOP receptors.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

-

This compound stock solution (10 mM in DMSO).

-

Reference agonists.

Protocol:

-

Plate cells in a suitable microplate and culture overnight.

-

Prepare serial dilutions of this compound and reference agonists.

-

Pre-treat cells with the test compounds for a specified time.

-

Stimulate the cells with forskolin to induce cAMP production. The concentration of forskolin should be optimized to produce a robust signal.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine IC₅₀ values.

In Vivo Behavioral Assays in Rodents

1. Hot Plate Test for Analgesia:

This test assesses the analgesic effect of AT-121 against a thermal pain stimulus.

Principle: The latency of the animal to react to a heated surface (e.g., by licking its paws or jumping) is measured. An increase in this latency indicates an analgesic effect.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Mice or rats.

-

This compound solution for injection.

-

Vehicle control (e.g., sterile saline).

-

Positive control (e.g., morphine).

Protocol:

-

Habituate the animals to the testing room and handling for several days prior to the experiment.

-

Determine the baseline latency for each animal by placing it on the hot plate (typically set to 52-55°C) and recording the time to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Administer this compound (subcutaneously), vehicle, or a positive control. A dose-ranging study starting from a lower dose extrapolated from the primate data (e.g., 0.01 mg/kg) and escalating is recommended.

-

At various time points after injection (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.

-

Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point.

2. Conditioned Place Preference (CPP) for Assessing Abuse Potential:

This paradigm is used to evaluate the rewarding or aversive properties of a drug.

Principle: This test relies on classical conditioning, where the rewarding effects of a drug are associated with a specific environment. A preference for the drug-paired environment suggests abuse potential.

Materials:

-

Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues).

-

Mice or rats.

-

This compound solution for injection.

-

Vehicle control (e.g., sterile saline).

-

Positive control (e.g., morphine or cocaine).

Protocol (Unbiased Design):

-

Pre-conditioning (Baseline Preference): On day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for a set period (e.g., 15-30 minutes). Record the time spent in each compartment to establish any baseline preference.

-

Conditioning: This phase typically lasts for 4-8 days.

-

On drug conditioning days, administer this compound and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).

-

On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

-

-

Post-conditioning (Preference Test): The day after the last conditioning session, place the animal in the central compartment and allow free access to all compartments, similar to the pre-conditioning phase. Record the time spent in each compartment.

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference and suggests rewarding properties.

Signaling Pathway and Experimental Workflow Visualization

References

Application Notes and Protocols for AT-121 Hydrochloride in the Hot Plate Test for Analgesia